molecular formula C10H18BrNO6 B061800 Bromoacetamide-PEG3-C1-acid CAS No. 173323-22-3

Bromoacetamide-PEG3-C1-acid

Cat. No.: B061800
CAS No.: 173323-22-3
M. Wt: 328.16 g/mol
InChI Key: YTQSICXMSXKITM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Comparison with Similar Compounds

Uniqueness: The presence of the bromoacetyl group in (2-(2-(2-((2-Bromoacetyl)amino)ethoxy)ethoxy)ethoxy)acetic acid makes it unique compared to other PEG-based compounds. This functional group imparts high reactivity and versatility in chemical synthesis, making it a valuable intermediate in the development of bioactive molecules and drug delivery systems .

Properties

IUPAC Name

2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BrNO6/c11-7-9(13)12-1-2-16-3-4-17-5-6-18-8-10(14)15/h1-8H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTQSICXMSXKITM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCC(=O)O)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BrNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50169595
Record name (2-(2-(2-((2-Bromoacetyl)amino)ethoxy)ethoxy)ethoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50169595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173323-22-3
Record name (2-(2-(2-((2-Bromoacetyl)amino)ethoxy)ethoxy)ethoxy)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173323223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-(2-(2-((2-Bromoacetyl)amino)ethoxy)ethoxy)ethoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50169595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of (2-(2-(2-((2-Bromoacetyl)amino)ethoxy)ethoxy)ethoxy)acetic acid in the context of the research?

A1: (2-(2-(2-((2-Bromoacetyl)amino)ethoxy)ethoxy)ethoxy)acetic acid, alongside two other compounds, was synthesized and studied for its potential use as a heterobifunctional cross-linking reagent. [] Specifically, the researchers aimed to use this compound to conjugate peptides to liposomes. This conjugation is a crucial step in developing liposomal constructs for immunization purposes, such as in synthetic vaccination formulations. []

Q2: How does the structure of (2-(2-(2-((2-Bromoacetyl)amino)ethoxy)ethoxy)ethoxy)acetic acid contribute to its function?

A2: The compound features a hydrophilic polyoxyethylene chain, which acts as a spacer arm. [] This spacer arm is believed to offer two key advantages:

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